molecular formula C27H29N5O B607720 CAY10618 CAS No. 1202580-59-3

CAY10618

Cat. No.: B607720
CAS No.: 1202580-59-3
M. Wt: 439.563
InChI Key: SJOLTIOPWDLDEB-UHFFFAOYSA-N
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Description

CAY10618 is a complex organic compound featuring a phenyl group, a pyridinyl group, and a triazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10618 typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the phenylphenyl group: This step involves the coupling of benzene derivatives under specific conditions.

    Introduction of the pyridinyl group: This can be achieved through nucleophilic substitution reactions.

    Formation of the triazolyl group: This step often involves cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

CAY10618 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

CAY10618 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of CAY10618 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethylphenyl)-2-phenyl-3-(4-pyridinyl)propanamide
  • 2-Phenyl-N’-(1-(3-pyridinyl)ethylidene)-4-quinolinecarbohydrazide
  • N-(Pyridin-2-yl)amides

Uniqueness

CAY10618 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O/c33-27(29-25-16-9-8-15-24(25)22-12-5-4-6-13-22)17-7-2-1-3-10-19-32-21-26(30-31-32)23-14-11-18-28-20-23/h4-6,8-9,11-16,18,20-21H,1-3,7,10,17,19H2,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOLTIOPWDLDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCCCCCCN3C=C(N=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660728
Record name N-([1,1'-Biphenyl]-2-yl)-8-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202580-59-3
Record name N-([1,1'-Biphenyl]-2-yl)-8-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was CAY10618 identified as a potential therapeutic agent for B-cell malignancies?

A: Researchers developed a computational tool called lymphoblasts.org to identify B-cell selective vulnerabilities by integrating genetic and pharmacological compound screens. [] This tool analyzed data from sources like the Cancer Therapeutics Response Portal (CTD) and Genomics of Drug Sensitivity in Cancer (GDSC) databases, focusing on differential gene dependency and compound sensitivity. [] This analysis identified NAMPT, a key enzyme in NAD+ biosynthesis, as a promising target specifically in B-cells. [] Subsequent analysis revealed that this compound, a known NAMPT inhibitor, displayed striking selectivity towards B-cell leukemia and lymphoma cell lines compared to myeloid leukemia and solid tumor cell lines. []

Q2: What genetic evidence supports the role of NAMPT as a target in B-cell malignancies?

A: Researchers used a multi-pronged approach to validate NAMPT as a target. In pre-B cells transformed with BCR-ABL1 and NRAS G12D oncogenes (a model for B-cell acute lymphoblastic leukemia), deleting NAMPT hampered competitive fitness, decreased colony formation, and caused cell cycle arrest. [] A conditional knockout mouse model (Namptfl/fl x Mb1-Cre) with B-cell-specific NAMPT deletion showed almost complete blockage of B-cell development. [] Additionally, inducible NAMPT deletion in cultured bone marrow pre-B cells rapidly depleted the cells and reduced colony formation. [] These results strongly suggest that NAMPT plays a critical role in B-cell survival and development, making it a promising therapeutic target.

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